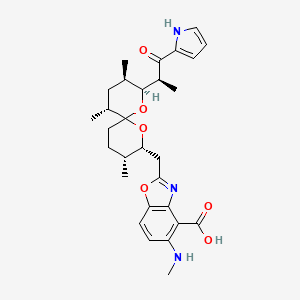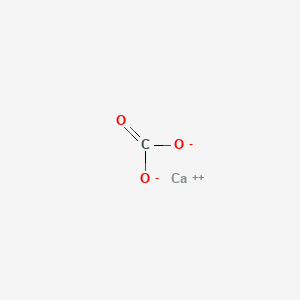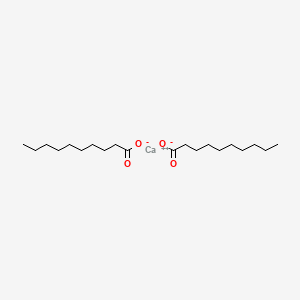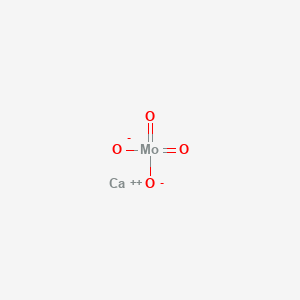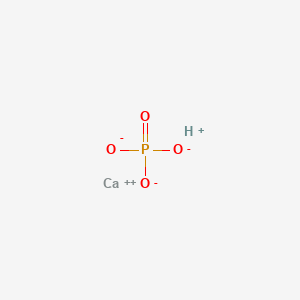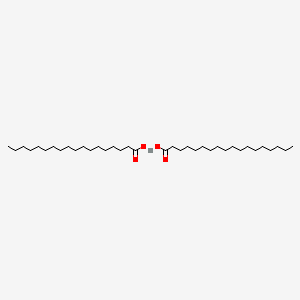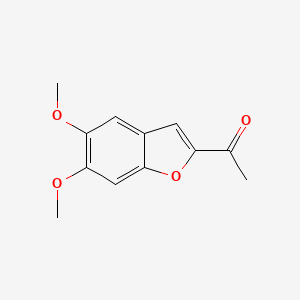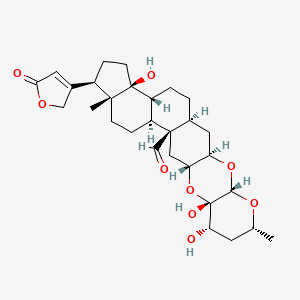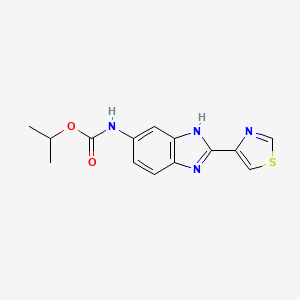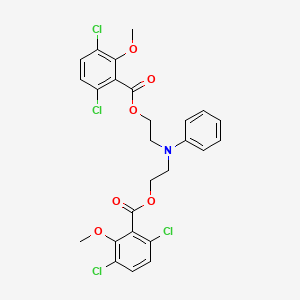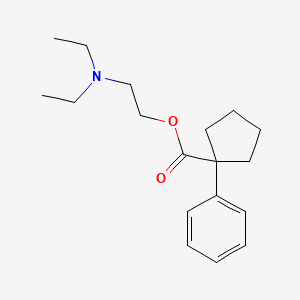
Caramiphène
Vue d'ensemble
Description
Le caramiphène est un médicament anticholinergique principalement utilisé dans le traitement de la maladie de Parkinson. Il est également utilisé en combinaison avec la phénylpropanolamine comme antitussif et décongestionnant nasal pour traiter les symptômes associés aux maladies respiratoires telles que le rhume, les allergies, le rhume des foins et la sinusite .
Applications De Recherche Scientifique
Caramiphen has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of esterification and anticholinergic activity.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Used in the treatment of Parkinson’s disease and as a cough suppressant and nasal decongestant.
Industry: Employed in the formulation of pharmaceutical products for respiratory illnesses
Mécanisme D'action
Target of Action
Caramiphen is primarily a muscarinic antagonist . It binds to the sigma-1 receptor with an IC50 value of 25 nM . The muscarinic receptors are a type of G protein-coupled receptor that are widely distributed in the body and play various roles, including regulation of heart rate and smooth muscle contraction .
Mode of Action
As a muscarinic antagonist, caramiphen works by blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system . By inhibiting the action of acetylcholine, caramiphen can reduce the activity of the parasympathetic nervous system, which controls bodily functions such as heart rate, digestion, and salivation .
Biochemical Pathways
As a muscarinic antagonist, it is likely to affect pathways involving acetylcholine and its receptors
Result of Action
Caramiphen has been used in the treatment of Parkinson’s disease and as a cough suppressant and nasal decongestant . Its anticholinergic action can help to reduce the symptoms of Parkinson’s disease, such as tremors and muscle stiffness . As a cough suppressant and nasal decongestant, it can help to alleviate symptoms associated with respiratory illnesses .
Analyse Biochimique
Biochemical Properties
Caramiphen is known to interact with the sigma-1 receptor, with an IC50 value of 25 nM . This interaction is crucial for its role in biochemical reactions. The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM). It is involved in ion channel regulation, cell survival, and synaptic plasticity, which are critical for neuroplasticity and cellular homeostasis .
Cellular Effects
Caramiphen, due to its anticholinergic properties, can influence various types of cells and cellular processes. For instance, it has been shown to suppress behavioral seizures in rats when administered after exposure to soman, a nerve gas . This suggests that Caramiphen can influence neuronal function and signaling pathways .
Molecular Mechanism
The molecular mechanism of Caramiphen involves its binding to the sigma-1 receptor . This binding can influence the activity of various ion channels, proteins, and enzymes, thereby affecting cellular function. For example, it has been shown to reduce NMDA-evoked currents in a dose-dependent manner, while facilitating GABA-evoked currents at lower concentrations . This suggests that Caramiphen can modulate neurotransmission at the molecular level .
Dosage Effects in Animal Models
In animal models, Caramiphen has shown protective efficacy against soman-induced seizures and neuropathology, even when administered 60 minutes after soman exposure
Subcellular Localization
Given its known interactions with the sigma-1 receptor, which is a chaperone protein at the endoplasmic reticulum (ER), it is likely that Caramiphen localizes to the ER
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : Le caramiphène peut être synthétisé par estérification de l'acide 1-phénylcyclopentanecarboxylique avec le 2-(diéthylamino)éthanol. La réaction implique généralement l'utilisation d'un agent déshydratant tel que le chlorure de thionyle ou le dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison ester .
Méthodes de Production Industrielle : Dans les milieux industriels, la synthèse du this compound peut impliquer des processus d'estérification similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et l'évolutivité du processus de production .
Analyse Des Réactions Chimiques
Types de Réactions : Le caramiphène subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses alcools ou amines correspondants.
Substitution : Le this compound peut subir des réactions de substitution nucléophile, où le groupe ester peut être remplacé par d'autres nucléophiles.
Réactifs et Conditions Communes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des nucléophiles comme les ions hydroxyde (OH-) ou les amines peuvent être utilisés en conditions basiques.
Principaux Produits Formés :
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcools ou amines.
Substitution : Divers esters ou amides substitués.
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle dans les études d'estérification et d'activité anticholinergique.
Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs et ses propriétés neuroprotectrices potentielles.
Médecine : Utilisé dans le traitement de la maladie de Parkinson et comme antitussif et décongestionnant nasal.
Industrie : Employé dans la formulation de produits pharmaceutiques pour les maladies respiratoires
5. Mécanisme d'Action
Le this compound exerce ses effets en agissant comme un antagoniste muscarinique. Il se lie aux récepteurs muscariniques de l'acétylcholine, inhibant l'action de l'acétylcholine, un neurotransmetteur impliqué dans divers processus physiologiques. Cette inhibition entraîne une réduction des symptômes de la maladie de Parkinson et soulage la toux et la congestion nasale .
Composés Similaires :
Atropine : Un autre antagoniste muscarinique utilisé dans le traitement de la bradycardie et comme préanesthesique pour réduire la salivation.
Scopolamine : Utilisé pour traiter le mal des transports et les nausées et vomissements postopératoires.
Benztropine : Utilisé dans le traitement de la maladie de Parkinson et des symptômes extrapyramidaux induits par les médicaments
Unicité du this compound : Le this compound est unique en son rôle double d'agent anticholinergique et d'antitussif. Sa combinaison avec la phénylpropanolamine augmente son efficacité dans le traitement des maladies respiratoires, ce qui en fait un composé polyvalent en neurologie et en médecine respiratoire .
Comparaison Avec Des Composés Similaires
Atropine: Another muscarinic antagonist used in the treatment of bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.
Benztropine: Used in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms
Uniqueness of Caramiphen: Caramiphen is unique in its dual role as an anticholinergic agent and a cough suppressant. Its combination with phenylpropanolamine enhances its efficacy in treating respiratory illnesses, making it a versatile compound in both neurology and respiratory medicine .
Propriétés
IUPAC Name |
2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAIGZWCDGNZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022729 | |
| Record name | Caramiphen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77-22-5 | |
| Record name | Caramiphen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caramiphen [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caramiphen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11504 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Caramiphen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caramiphen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARAMIPHEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97J7NP0XJY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


